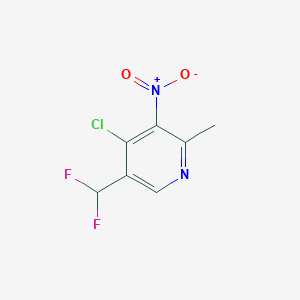
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is a chemical compound with a unique structure that includes a chloro group, difluoromethyl group, methyl group, and nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity. The specific details of the industrial process can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted pyridine compounds .
Scientific Research Applications
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, difluoromethyl, and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and nitro-substituted pyridines, such as:
- 4-Chloro-5-(trifluoromethyl)-2-methyl-3-nitropyridine
- 4-Chloro-5-(difluoromethyl)-2-fluorothiazole
Uniqueness
4-Chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5ClF2N2O2 |
|---|---|
Molecular Weight |
222.57 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C7H5ClF2N2O2/c1-3-6(12(13)14)5(8)4(2-11-3)7(9)10/h2,7H,1H3 |
InChI Key |
VRAMFIWALVRINB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1[N+](=O)[O-])Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




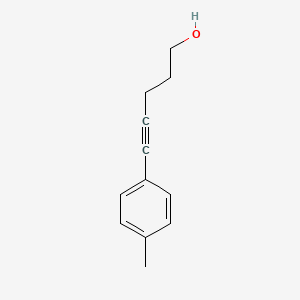

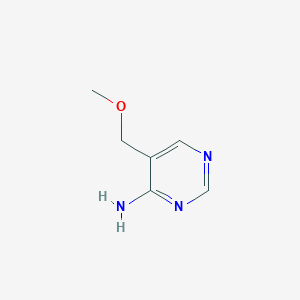
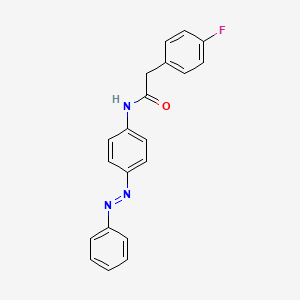
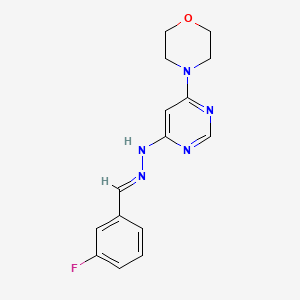
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
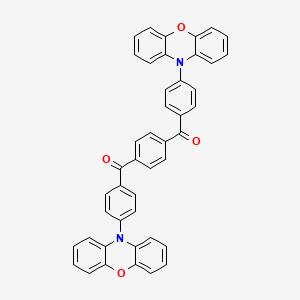
![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)

![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
